5-Nitroindoline-2-carboxylic acid
Description
Contextualization within Indoline (B122111) and Indole (B1671886) Chemistry
5-Nitroindoline-2-carboxylic acid is a derivative of indoline, which itself is a saturated analog of indole. The indole scaffold is a prominent heterocyclic structure found in a vast array of natural products and pharmacologically active compounds. researchgate.net Indoline-2-carboxylic acid and indole-2-carboxylic acid are crucial building blocks in the synthesis of these bioactive molecules, including anti-hypertension pharmaceuticals. researchgate.netresearchgate.net The indoline skeleton is considered a "privileged structure" in medicinal chemistry due to its widespread presence in alkaloids and other biologically active compounds. researchgate.net
The introduction of a nitro group (-NO2) at the 5-position of the indoline ring, as seen in this compound, significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid and can play a critical role in the molecule's binding affinity to biological targets. This substitution is a key step in the functionalization of the indole/indoline core, allowing for further chemical modifications and the development of derivatives with specific therapeutic applications.
Historical Overview of Nitroindoline (B8506331) Synthesis and Reactivity Research
The synthesis of nitroindoline derivatives has been a subject of chemical research for many years, with various methods developed to achieve regioselective nitration. One of the established methods is the Fischer indole synthesis, which can be adapted to produce nitroindoles. researchgate.netthieme-connect.com For instance, the reaction of 4-nitrophenylhydrazone of ethyl pyruvate (B1213749) can yield ethyl 5-nitroindole-2-carboxylate in 50-60% yields. thieme-connect.comlookchem.com This method involves the cyclization of a substituted phenylhydrazine (B124118) with a carbonyl compound, followed by dehydrogenation to form the indole ring.
Another significant approach involves the direct nitration of indoline derivatives. The regioselectivity of this reaction is highly dependent on the presence and nature of protecting groups on the indoline nitrogen. Nitration of protonated indoline selectively yields 6-nitroindoline, whereas nitration of 1-acetylindoline (B31821) results in 1-acetyl-5-nitroindoline (B1328934). thieme-connect.comlookchem.com This difference in directing effects is crucial for synthesizing specific isomers. For example, methyl 5-nitroindole-2-carboxylate can be obtained by the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation, albeit in a modest total yield of 40%. researchgate.netthieme-connect.com Research has also explored intramolecular nitro amination of dinitrophenylalanine derivatives to produce enantiomerically pure (S)-6-nitro-indoline-2-carboxylic acid. researchgate.net
Early research into the reactivity of nitroindolines laid the groundwork for their use as versatile synthetic intermediates. For instance, N-acyl-7-nitroindolines, first reported in 1976, were found to be photosensitive, generating highly reactive nitronic anhydride (B1165640) intermediates upon exposure to near UV light. acs.org While this specific reactivity pertains to the 7-nitro isomer, it highlights the diverse chemical behavior of the nitroindoline scaffold that has been explored over time.
Current Research Landscape and Significance of the this compound Scaffold
The this compound scaffold and its derivatives are of significant interest in modern medicinal chemistry. The 5-nitroindole (B16589) core has been identified as a lead structure for developing new therapeutic agents. nih.gov These compounds serve as crucial intermediates in the synthesis of a variety of molecules with potential biological activity. thieme-connect.comlookchem.com
A notable application of this scaffold is in the development of anticancer agents. Researchers have synthesized series of pyrrolidine-substituted 5-nitroindole derivatives that have been shown to bind to the c-Myc promoter G-quadruplex DNA. nih.gov This interaction can downregulate the expression of the c-Myc oncogene, induce cell-cycle arrest, and increase intracellular reactive oxygen species, leading to antiproliferative effects in cancer cells. nih.gov Nuclear Magnetic Resonance (NMR) studies have indicated that some of these compounds interact with the terminal G-quartets of the G-quadruplex. nih.gov
Furthermore, the 5-nitroindoline (B147364) scaffold is utilized in the design of dual inhibitors for enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.govacs.org By starting with 5-nitroindoline, chemists can synthesize a range of derivatives by modifying the N-1 and C-5 positions to optimize inhibitory activity. nih.govacs.org The amino derivatives, obtained via the reduction of the nitro group, are also key intermediates in these synthetic pathways. nih.gov The versatility of the this compound scaffold continues to make it a valuable tool in the discovery of new drugs.
Interactive Data Tables
Comparison of Synthesis Methods for Nitroindole Derivatives
| Method | Starting Material | Key Steps | Yield | Advantages | Disadvantages |
| Indoline Nitration | Indoline-2-carboxylic acid | Nitration, Dehydrogenation | 40% researchgate.netthieme-connect.com | High regioselectivity | Multi-step, moderate yield |
| Direct Nitration | Indole-2-carboxylic acid | Direct nitration | 50–55% | Fewer steps | Low regioselectivity |
| Fischer Indole Synthesis | 5-Nitrophenylhydrazine | Cyclization, Dehydrogenation | 55–60% | Flexible precursor choice | Requires hazardous reagents |
Properties of Related Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |
| 5-Nitroindole-2-carboxylic acid | 16730-20-4 | C₉H₆N₂O₄ nih.gov | 206.15 | Precursor for antiviral drugs like Delavirdine mesylate; inhibits HIV-1 integrase. |
| Indole-2-carboxylic Acid | 1477-50-5 | C₉H₇NO₂ | 161.15 | Scaffold for synthesizing nitro derivatives; lacks the electron-withdrawing nitro group. |
| Ethyl 5-Nitroindole-2-carboxylate | 16732-57-3 | C₁₁H₁₀N₂O₄ | 234.21 | Intermediate in organic synthesis with improved solubility in organic solvents. |
| 6-Nitroindoline-2-carboxylic acid | N/A | C₉H₈N₂O₄ | 208.17 | Predominant product from nitration of indoline-2-carboxylic acid. thieme-connect.comlookchem.com |
| Methyl 5-nitroindole-2-carboxylate | N/A | C₁₀H₈N₂O₄ | 220.18 thieme-connect.com | Obtained from nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation. thieme-connect.com |
Structure
3D Structure
Properties
CAS No. |
428861-44-3 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-3,8,10H,4H2,(H,12,13) |
InChI Key |
LRHKNVILAWKWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Nitroindoline 2 Carboxylic Acid
Fischer Indole (B1671886) Synthesis and its Adaptations for Nitroindoline (B8506331) Formation
The Fischer indole synthesis, a classic method for constructing the indole ring system, has been effectively adapted for the preparation of 5-Nitroindoline-2-carboxylic acid. wikipedia.orgthermofisher.com This approach involves the reaction of a substituted phenylhydrazine (B124118) with an α-keto acid or its ester, followed by cyclization under acidic conditions.
Precursor Derivatization: Hydrazone Formation from p-Nitrophenylhydrazine Hydrochloride and Ethyl Pyruvate (B1213749)
The initial and crucial step in this synthetic sequence is the formation of a hydrazone intermediate. This is achieved through the condensation reaction between p-Nitrophenylhydrazine Hydrochloride and Ethyl Pyruvate. google.com The reaction is typically carried out in an aqueous or alcoholic medium. For instance, one method involves reacting an aqueous solution of p-nitrophenylhydrazine hydrochloride with an ethanolic solution of ethyl pyruvate at temperatures ranging from 20°C to 60°C for 20 to 60 minutes. google.com This reaction leads to the formation of Ethyl Pyruvate-4-nitrophenylhydrazone, the key intermediate for the subsequent cyclization.
Another approach to synthesizing the necessary p-nitrophenylhydrazine hydrochloride precursor involves the diazotization of p-nitroaniline with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by reduction with stannous chloride. chemicalbook.com A different synthetic route to p-nitrophenylhydrazine hydrochloride with a high purity of over 99% and a yield of 80-85% involves reacting p-chloronitrobenzene with hydrazine (B178648) hydrate (B1144303) in a two-phase system of a halogenated hydrocarbon and water, followed by hydrochlorination. google.com
Cyclization Reaction Mechanisms and Catalysis for Ethyl 5-Nitroindoline-2-carboxylate
The formed Ethyl Pyruvate-4-nitrophenylhydrazone undergoes an acid-catalyzed intramolecular cyclization, a key step in the Fischer indole synthesis, to yield Ethyl 5-nitroindole-2-carboxylate. google.comresearchgate.net Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation. google.com The reaction is typically conducted in a benzene-based solvent like toluene (B28343) or xylene at elevated temperatures, generally between 85°C and 115°C, for a duration of 20 to 60 minutes. google.com The mechanism involves the protonation of the hydrazone, followed by a google.comgoogle.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent tautomerization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org
The p-nitrophenylhydrazone of ethyl pyruvate specifically undergoes this Fischer rearrangement in polyphosphoric acid to form ethyl 5-nitroindole-2-carboxylate. researchgate.net
Hydrolytic Cleavage to Obtain this compound
The final step in this synthetic sequence is the hydrolysis of the ester group in Ethyl 5-nitroindole-2-carboxylate to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis. google.com The reaction involves treating the ethyl ester with a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid. google.com The hydrolysis is generally carried out at temperatures between 20°C and 30°C for a period of 5 to 8 hours. google.com The resulting this compound can then be isolated as a solid crude product by filtration, followed by washing and drying. google.com
Yield Optimization and Process Streamlining in Preparative Synthesis
Efforts to optimize the yield and streamline the synthesis of this compound have been a focus of research. The Fischer indole synthesis approach, starting from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, is noted for its potential to produce high purity and high yield of the final product. google.com Yields for the formation of ethyl 5-nitroindole-2-carboxylate via this method are reported to be in the range of 50-60%. thieme-connect.com
One patented method emphasizes a process that includes the initial condensation, cyclization with polyphosphoric acid, and subsequent alkaline hydrolysis and acidification, highlighting its advantages in terms of purity and output rate. google.com
Indoline-Indole Interconversion Strategies
An alternative approach to synthesizing nitro-substituted indoles involves the direct nitration of an existing indoline (B122111) or indole-2-carboxylic acid framework. This strategy can offer a different pathway to the desired product, sometimes with varying isomer selectivity.
Nitration of Indoline-2-carboxylic Acid to Yield Nitroindoline Isomers
The direct nitration of indoline-2-carboxylic acid presents a route to nitroindoline isomers. When indoline-2-carboxylic acid is nitrated with a mixture of concentrated nitric acid and concentrated sulfuric acid, a mixture of 5- and 6-nitroindoline-2-carboxylic acids is produced. thieme-connect.com In this reaction, the 6-nitro isomer is the predominant product. thieme-connect.com The separation of these isomers can be achieved by adjusting the pH of the aqueous phase after extraction. thieme-connect.com
Interestingly, the directing effect of substituents on the indoline ring plays a crucial role in the regioselectivity of nitration. Nitration of protonated indoline leads selectively to 6-nitroindoline, as the protonated nitrogen acts as a meta-director. thieme-connect.com Conversely, nitration of 1-acetylindoline (B31821) results in 1-acetyl-5-nitroindoline (B1328934) because the N-acetyl group directs the incoming nitro group to the para position. thieme-connect.com This latter intermediate can then be converted to methyl 5-nitroindole-2-carboxylate. researchgate.netthieme-connect.com
The nitration of indole-2-carboxylic acid itself, when dissolved in concentrated sulfuric acid and treated with a nitrating mixture at 0°C, can yield the 5-nitro derivative. The electron-withdrawing carboxylic acid group deactivates the 4- and 6-positions, favoring substitution at the 5-position, with reported yields around 50-55%.
| Starting Material | Nitrating Agent | Key Conditions | Major Product(s) | Reported Yield | Reference |
| Indoline-2-carboxylic acid | Conc. HNO₃ / Conc. H₂SO₄ | - | 6-Nitroindoline-2-carboxylic acid and this compound | 72% (pure 6-nitro isomer) | thieme-connect.com |
| 1-Acetylindoline | - | - | 1-Acetyl-5-nitroindoline | - | thieme-connect.com |
| Indole-2-carboxylic acid | HNO₃ / H₂SO₄ | 0°C | 5-Nitroindole-2-carboxylic acid | ~50-55% |
Dehydrogenation Pathways from Nitroindoline-2-carboxylic Acid Esters to Nitroindole-2-carboxylic Acid Esters
The conversion of nitroindoline-2-carboxylic acid esters to their corresponding nitroindole-2-carboxylic acid esters is a critical aromatization step. This dehydrogenation can be accomplished using various oxidizing agents, with the choice of reagent sometimes depending on the position of the nitro group on the indoline ring.
Methyl 5-nitroindoline-2-carboxylate can be effectively dehydrogenated to methyl 5-nitroindole-2-carboxylate. One established method involves refluxing the substrate in anhydrous toluene with freshly prepared gamma-manganese dioxide (γ-MnO₂). This reaction typically proceeds for about an hour to furnish the desired indole derivative in good yield.
In a related transformation, the dehydrogenation of methyl 6-nitroindoline-2-carboxylate to methyl 6-nitroindole-2-carboxylate has been successfully achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reagent is a powerful oxidizing agent commonly used for aromatizing heterocyclic compounds. The indoline-indole approach, which involves the nitration of an indoline precursor followed by dehydrogenation, has been utilized for the preparation of these nitroindole derivatives.
Below is a comparative table of these dehydrogenation reactions.
Table 1: Dehydrogenation of Nitroindoline-2-carboxylic Acid Esters
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Methyl 5-nitroindoline-2-carboxylate | γ-MnO₂ | Anhydrous Toluene | Reflux, 1 hr | Methyl 5-nitroindole-2-carboxylate | 78% |
Chiral Synthesis Approaches and Enantioselective Preparation of Related Indoline-2-carboxylic Acids
The synthesis of enantiomerically pure indoline-2-carboxylic acids and their derivatives is of significant interest due to their application as building blocks in pharmaceuticals and as chiral ligands in asymmetric catalysis. Several strategies have been developed to obtain these compounds in high enantiomeric excess (ee).
One effective strategy is the use of a chiral pool, which employs readily available chiral molecules as starting materials. For instance, (S)-6-nitroindoline-2-carboxylic acid has been synthesized with a high enantiomeric excess (>99.5%) starting from the naturally occurring amino acid L-phenylalanine. thieme-connect.de This multi-step process involves the nitration of L-phenylalanine, followed by bromination and a subsequent intramolecular cyclization to form the chiral indoline ring system. thieme-connect.de This approach is advantageous as it is suitable for gram-scale synthesis under convenient reaction conditions and uses a low-cost starting material. thieme-connect.de
Another key application of chiral indoline-2-carboxylic acids is their use as ligands in enantioselective catalysis. Chiral indoline-2-carboxylic acid has been successfully employed to facilitate a highly enantioselective Catellani-type annulation. researchgate.netnih.govresearchgate.net In this palladium-catalyzed reaction, the chiral ligand directs the stereochemical outcome of the transformation, enabling the assembly of complex chiral all-carbon bridged ring systems. researchgate.netnih.gov Density functional theory (DFT) calculations have suggested that the specific coordinating orientation of the chiral amino acid to the palladium(II) center is crucial for achieving high levels of stereocontrol. researchgate.netnih.gov
Besides chiral pool synthesis and use as chiral ligands, classical resolution of racemic mixtures is another common method for obtaining enantiomerically pure indoline-2-carboxylic acids.
Table 2: Chiral Synthesis and Application Highlights
| Approach | Starting Material/Ligand | Target/Application | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Phenylalanine | (S)-6-Nitroindoline-2-carboxylic acid | Multi-step synthesis involving nitration, bromination, and intramolecular cyclization. thieme-connect.de | >99.5% |
Chemical Transformations and Derivatization Studies of 5 Nitroindoline 2 Carboxylic Acid
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 5-nitroindoline-2-carboxylic acid is readily converted to its corresponding esters through various esterification methods. A common approach involves the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com
For instance, the reaction of this compound with anhydrous ethanol (B145695) and a catalytic amount of concentrated sulfuric acid at elevated temperatures yields ethyl 5-nitroindoline-2-carboxylate. nih.gov Similarly, methyl esters can be prepared using methanol (B129727) and an acid catalyst. lookchem.com The esterification is a crucial step for subsequent reactions, as the resulting ester is often more soluble and easier to handle than the parent carboxylic acid.
| Reactant | Reagent | Product | Reference |
| This compound | Ethanol, H₂SO₄ | Ethyl 5-nitroindoline-2-carboxylate | nih.gov |
| This compound | Methanol, SOCl₂ | Methyl 5-nitroindoline-2-carboxylate | lookchem.com |
Functionalization at the Indoline (B122111) Nitrogen Atom
The nitrogen atom of the indoline ring can be functionalized through various reactions, including alkylation.
N-Alkylation Procedures (e.g., Methylation)
N-alkylation introduces an alkyl group onto the indoline nitrogen. For example, N-methylation can be achieved by treating the indoline derivative with a methylating agent. While specific examples for this compound are not extensively detailed in the provided search results, general procedures for N-alkylation of indolines are well-established. These methods often involve the use of alkyl halides in the presence of a base to deprotonate the nitrogen, facilitating nucleophilic attack.
Electrophilic and Nucleophilic Substitution Reactions on the Nitroindoline (B8506331) Ring System
The nitroindoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the nitro group playing a significant role in directing the incoming substituents.
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. galaxy.ailibretexts.org This deactivation means that harsher reaction conditions are often required for electrophilic substitution to occur. The nitro group primarily directs incoming electrophiles to the meta position relative to itself. libretexts.org Therefore, in the case of this compound, further electrophilic substitution would be expected to occur at the C7 position.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. libretexts.orgd-nb.info This type of reaction, known as nucleophilic aromatic substitution (SNAr), proceeds through an addition-elimination mechanism. nih.gov For this compound, this would imply that nucleophilic substitution could potentially occur at the C4 and C6 positions. The reaction requires a good leaving group, typically a halide, at the position of attack. libretexts.orgd-nb.info
Reductive Transformations of the Nitro Group to Amino Derivatives
The nitro group of this compound and its esters can be readily reduced to the corresponding amino group, yielding 5-aminoindoline-2-carboxylic acid derivatives. This transformation is a key step in the synthesis of various biologically active molecules. lookchem.com
Several reducing agents can be employed for this purpose:
Catalytic Hydrogenation: This is a common and efficient method. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com For example, ethyl 5-nitroindole-2-carboxylate can be reduced to ethyl 5-amino-1H-indole-2-carboxylate using 5% palladium on carbon and ammonium (B1175870) formate (B1220265) in ethanol. chemicalbook.com
Metal/Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are also effective for nitro group reduction. commonorganicchemistry.comgoogle.com
Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also used for the reduction of aromatic nitro compounds. wikipedia.org
The resulting 5-aminoindoline-2-carboxylic acid and its esters are valuable intermediates for further functionalization, such as in the synthesis of amides. chemicalbook.com
| Starting Material | Reducing Agent | Product | Reference |
| Ethyl 5-nitroindole-2-carboxylate | 5% Pd/C, NH₄COOH | Ethyl 5-amino-1H-indole-2-carboxylate | chemicalbook.com |
| Aromatic Nitro Compounds | Fe, Acid | Aromatic Amines | google.com |
| Aromatic Nitro Compounds | Zn, Acid | Aromatic Amines | commonorganicchemistry.com |
Modifications at the C3 Position of the Indole (B1671886) Nucleus (via derived indole compounds)
Following dehydrogenation of the indoline to an indole, the C3 position of the resulting 5-nitroindole-2-carboxylic acid derivatives becomes highly reactive towards electrophilic substitution.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. pcbiochemres.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). pcbiochemres.comsemanticscholar.org
In the context of derivatives of 5-nitroindole-2-carboxylic acid, the esterified compound, ethyl 5-nitroindole-2-carboxylate, can be subjected to the Vilsmeier-Haack reaction. The electron-withdrawing effect of the C2 carbonyl group facilitates the introduction of a formyl group at the C3 position. nih.gov The reaction of ethyl 5-nitroindole-2-carboxylate with phosphorus oxychloride in DMF leads to the formation of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in high yield. nih.gov This 3-formyl derivative serves as a versatile intermediate for further modifications. nih.govnih.gov
| Reactant | Reagents | Product | Yield | Reference |
| Ethyl 5-nitroindole-2-carboxylate | POCl₃, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | 95% | nih.gov |
Reduction to Hydroxymethyl Derivatives
The conversion of the carboxylic acid at the C2 position of the 5-nitroindoline (B147364) scaffold to a primary alcohol is a fundamental transformation that provides access to (5-nitroindolin-2-yl)methanol and its derivatives. This reduction can be effectively achieved using powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). byjus.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com
Using Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. byjus.commasterorganicchemistry.comyoutube.com The reaction with a carboxylic acid proceeds via an initial acid-base reaction due to the acidic proton of the carboxyl group, which consumes one equivalent of the hydride. This is followed by the reduction of the resulting carboxylate salt to the corresponding primary alcohol. masterorganicchemistry.comyoutube.com
A general procedure for the LiAlH₄ reduction of a carboxylic acid involves the slow addition of the solid hydride or a solution in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to a solution of the carboxylic acid at a reduced temperature, typically 0 °C. byjus.com An excess of LiAlH₄ is necessary to account for the initial deprotonation and to ensure complete reduction. youtube.com Following the reaction, a careful workup is required to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol. This is often achieved by the sequential addition of water and a base, such as sodium hydroxide, or by using a solution of a salt like sodium sulfate.
It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce the nitro group. masterorganicchemistry.com Therefore, careful control of the reaction conditions may be necessary to achieve chemoselective reduction of the carboxylic acid while preserving the nitro functionality.
Using Borane (BH₃):
Borane, typically used as a solution of its complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. Borane is generally more chemoselective than LiAlH₄ and is less likely to reduce other functional groups such as esters and nitro groups under standard conditions.
The reaction is typically carried out by adding the BH₃·THF solution to the carboxylic acid in an anhydrous aprotic solvent like THF at room temperature or with gentle heating. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The workup usually involves the addition of an alcohol, such as methanol, to quench the excess borane, followed by standard extractive procedures.
The choice between LiAlH₄ and borane will depend on the desired selectivity and the presence of other functional groups in the molecule. For the selective reduction of the carboxylic acid in this compound, borane may be the preferred reagent to avoid the concomitant reduction of the nitro group.
Table 1: General Conditions for the Reduction of Carboxylic Acids
| Reagent | Solvent | Temperature | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temp. | Excess reagent required; can also reduce nitro groups. byjus.commasterorganicchemistry.comyoutube.com |
| Borane (BH₃·THF) | THF | Room temp. to reflux | More chemoselective; less likely to reduce nitro groups. |
Introduction of Substituents via Cross-Coupling Reactions (e.g., Buchwald-Hartwig) on Derived Indole Scaffolds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgresearchgate.net This methodology can be applied to indole scaffolds derived from this compound to introduce a wide variety of substituents at the 5-position, significantly expanding the chemical diversity of the resulting compounds.
To utilize the Buchwald-Hartwig reaction, the nitro group at the 5-position of the indole ring must first be converted into a suitable coupling partner, typically an amine or a halide. A common synthetic strategy involves the reduction of the 5-nitro group to a 5-amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).
Once the 5-aminoindole (B14826) derivative is obtained, it can be subjected to Buchwald-Hartwig amination conditions. The general reaction involves the coupling of the 5-aminoindole with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Catalyst Systems:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. Several generations of catalyst systems have been developed to improve the efficiency and scope of the reaction.
Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). wikipedia.orgnih.govbeilstein-journals.org
Phosphine Ligands: The choice of ligand is crucial for the catalytic activity. Bulky, electron-rich phosphine ligands are generally the most effective. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), and 2-(di-tert-butylphosphino)biphenyl (B1301956) (JohnPhos). For the N-arylation of indoles, ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) have also been shown to be effective. wikipedia.org
Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). beilstein-journals.org
The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene (B28343), dioxane, or THF, under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.
Illustrative Reaction Scheme:
A plausible synthetic route to introduce substituents via a Buchwald-Hartwig reaction on a scaffold derived from this compound would involve the following steps:
Esterification: The carboxylic acid is first converted to an ester, for example, by treatment with ethanol in the presence of an acid catalyst, to yield ethyl 5-nitroindoline-2-carboxylate.
Aromatization: The indoline ring can be aromatized to an indole, for instance, through oxidation.
Reduction of the Nitro Group: The 5-nitro group of the indole ester is reduced to a 5-amino group.
Buchwald-Hartwig Amination: The resulting 5-aminoindole-2-carboxylate is then coupled with an aryl halide in the presence of a suitable palladium catalyst system to afford the desired N-aryl-5-aminoindole derivative.
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Indoles
| Palladium Precursor | Ligand | Base | Solvent |
| Pd(OAc)₂ | P(t-Bu)₃, XPhos | NaOt-Bu, KOt-Bu | Toluene, Dioxane |
| Pd₂(dba)₃ | BINAP, DPPF | Cs₂CO₃ | Toluene, THF |
This strategic functionalization allows for the synthesis of a library of compounds with diverse electronic and steric properties, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and dynamics.
Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonances
In the ¹H NMR spectrum of 5-Nitroindoline-2-carboxylic acid, specific signals corresponding to each unique proton are expected. The aromatic region would be defined by the protons on the benzene (B151609) ring, with their chemical shifts heavily influenced by the electron-withdrawing nitro (-NO2) group. The proton at the C-4 position is anticipated to appear as a doublet of doublets, coupled to both H-6 and H-7. The H-6 proton would likely present as a doublet, significantly downfield due to the strong deshielding effect of the para-nitro group. The H-7 proton would also be a doublet.
The aliphatic portion of the spectrum would feature signals from the protons on the saturated five-membered ring. The proton at the C-2 position, being adjacent to the carboxylic acid, would appear as a doublet of doublets. The two protons at the C-3 position are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to show distinct signals, each likely appearing as a doublet of doublets due to geminal and vicinal coupling. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. wisc.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| COOH | >10.0 | Broad Singlet |
| H-6 | ~8.0 - 8.2 | d |
| H-4 | ~7.8 - 8.0 | dd |
| H-7 | ~7.0 - 7.2 | d |
| H-2 | ~4.5 - 4.8 | dd |
| H-3a | ~3.5 - 3.8 | dd |
| H-3b | ~3.2 - 3.5 | dd |
Note: Predicted values are estimations based on general principles and data from analogous structures. Coupling constants (J) would provide definitive assignments.
Carbon-13 (¹³C) NMR Analysis for Core and Functional Group Assignments
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a complementary view of the carbon skeleton. oregonstate.edu The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 165-185 ppm. wisc.edu The aromatic carbons would also appear downfield, with the carbon atom directly attached to the nitro group (C-5) being significantly deshielded. The quaternary carbons (C-3a and C-7a) would typically show weaker signals. The aliphatic carbons, C-2 and C-3, would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~170 - 180 |
| C-5 | ~145 - 150 |
| C-7a | ~140 - 145 |
| C-3a | ~130 - 135 |
| C-6 | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-7 | ~110 - 115 |
| C-2 | ~60 - 70 |
Note: Predicted values are estimations based on general principles and data from analogous structures.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, NOESY) for Spatial Connectivity and Conformational Dynamics
To unambiguously assign the predicted proton and carbon signals, two-dimensional NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. For instance, it would definitively link the ¹H signal predicted for H-2 with the ¹³C signal for C-2, and similarly for the H-C pairs at positions 3, 4, 6, and 7.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could show correlations between the proton at C-2 and the protons at C-3 and C-7, helping to establish the relative stereochemistry and preferred puckering of the indoline (B122111) ring.
Variable-Temperature NMR for Assessing Rotational Barriers and Dynamic Processes
Variable-Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique is invaluable for investigating dynamic processes within a molecule, such as conformational changes or restricted rotation around single bonds. For this compound, VT-NMR could be employed to study the energy barrier for the inversion of the five-membered indoline ring. It could also potentially probe for any restricted rotation around the C5-N bond of the nitro group, which might be indicated by broadening or splitting of the aromatic signals at lower temperatures.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₉H₈N₂O₄, the expected monoisotopic mass is 208.0484 Da. The observation of this exact mass in an HRMS analysis would provide unequivocal confirmation of the compound's elemental composition.
Common fragmentation patterns for carboxylic acids in mass spectrometry include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). chemicalbook.com Aromatic nitro compounds can exhibit characteristic losses of NO₂ (M-46) and NO (M-30). The analysis of these fragment ions helps to piece together the structure of the parent molecule.
Table 3: Predicted HRMS Fragments for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Molecular Ion (Protonated) | 209.0557 |
| [M-H₂O]⁺ | Loss of Water | 191.0451 |
| [M-COOH]⁺ | Loss of Carboxyl Group | 163.0502 |
Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct functional moieties.
The presence of the carboxylic acid group gives rise to two particularly prominent features. libretexts.orgopenstax.org A very broad and strong absorption band is anticipated in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations from the aromatic ring and the indoline structure, typically appearing between 3100 and 3000 cm⁻¹. vscht.cz The carbonyl (C=O) group of the carboxylic acid produces a strong, sharp absorption peak typically found between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by conjugation and hydrogen bonding. libretexts.org
The nitro group (NO₂) also has distinct vibrational modes. It is characterized by two strong stretching vibrations: an asymmetric stretch typically appearing in the 1550–1475 cm⁻¹ range for aromatic nitro compounds, and a symmetric stretch observed between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The indoline N-H bond is expected to show a stretching vibration in the 3400–3250 cm⁻¹ region. orgchemboulder.com Furthermore, C-C stretching vibrations within the aromatic ring typically appear in the 1600–1400 cm⁻¹ range. vscht.cz
A study on the related compound 5,6-dihydroxyindole-2-carboxylic acid (DHICA) utilized density-functional theory calculations to assign the dominant absorption bands in its mid-infrared spectrum, confirming the utility of this technique for identifying vibrational modes in complex indole (B1671886) derivatives. elsevierpure.com
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300–2500 | Strong, Very Broad |
| Indoline | N-H Stretch | 3400–3250 | Moderate |
| Aromatic/Indoline | C-H Stretch | 3100–3000 | Moderate |
| Carboxylic Acid | C=O Stretch | 1760–1690 | Strong |
| Aromatic Ring | C-C Stretch | 1600–1400 | Moderate |
| Nitro Group | N-O Asymmetric Stretch | 1550–1475 | Strong |
| Nitro Group | N-O Symmetric Stretch | 1360–1290 | Moderate to Strong |
Note: The exact positions of peaks can vary based on the sample's physical state (solid, liquid, gas) and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the most common methods employed.
HPLC is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For the analysis of carboxylic acids and nitroaromatic compounds, reversed-phase HPLC is typically the method of choice. A nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid remains in its protonated, less polar form and to achieve sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase at a low concentration (e.g., 0.1%).
Detection is commonly performed using a UV-Vis detector, as the aromatic ring and nitro group in this compound are strong chromophores, leading to significant UV absorbance. By running a sample and comparing its retention time to that of a known standard, the compound can be identified and its purity can be quantified by measuring the relative area of its peak.
Table 2: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds of varying polarity. |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Suppresses ionization of the carboxylic acid for better peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm) | Quantifies the analyte based on its light absorption. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
LC/MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for the definitive identification of this compound, especially in complex matrices.
After the compound is separated from other components by the LC system under similar conditions described for HPLC, it enters the mass spectrometer source. Here, it is ionized, most commonly using electrospray ionization (ESI). ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated molecular ion [M-H]⁻ in negative ion mode.
For this compound (molar mass: 208.17 g/mol ), a high-resolution mass spectrometer would detect the deprotonated ion at a mass-to-charge ratio (m/z) of approximately 207.04. This precise mass measurement provides strong evidence for the elemental composition of the molecule, confirming its identity. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions.
X-Ray Diffraction for Solid-State Structure Determination of Related Indole Compounds
While a specific crystal structure for this compound may not be publicly available, the technique of single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related indole compounds provides significant insight into the expected structural features.
X-ray diffraction studies on indole-2-carboxylic acid and its derivatives reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For instance, in the solid state, carboxylic acids frequently form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This dimerization would be an expected feature in the crystal structure of this compound.
Computational and Theoretical Studies on 5 Nitroindoline 2 Carboxylic Acid and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Derivatives of indole (B1671886) are known to interact with various receptors in the central nervous system, including serotonin (B10506) (5-HT) receptors, which are implicated in conditions like depression and anxiety. Molecular docking simulations are employed to predict how these compounds bind within the active sites of 5-HT receptors, such as 5-HT1A and 5-HT2A.
These simulations can identify key interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on indole-based compounds have shown that they can occupy the same binding site as serotonin, with binding energies indicating a strong affinity. The indole nucleus often participates in crucial interactions within the receptor's active site. Activation of the 5-HT1A receptor is associated with anxiolytic and antidepressant effects. researchgate.net
Table 1: Example Molecular Docking Parameters for Indole Compounds with Serotonin Receptors
| Compound | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Indole Derivative A | 5-HT1A | -6.9 | ASP116, TYR390, PHE362 |
| Indole Derivative B | 5-HT2A | -8.1 | SER242, PHE340, TRP336 |
DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. It consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which is crucial for the enzyme's function. Computational studies have explored the interaction of various heterocyclic compounds with this target.
Molecular docking studies on derivatives such as 5-nitro isatins (a close structural relative of 5-nitroindoline) have been performed against the E. coli DNA gyrase B subunit. thesciencein.org These simulations help to elucidate the binding mode and identify critical interactions within the ATP-binding site of GyrB. The docking results often correlate with in-vitro enzyme inhibition assays, providing a rational basis for the observed antibacterial activity. thesciencein.org For example, simulations can reveal hydrogen bonding with key residues like Asp81 and interactions with water molecules that mediate the binding.
Table 2: Docking Results for a 5-Nitro Isatin (B1672199) Derivative against E. coli DNA Gyrase B
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Other Interactions |
|---|---|---|---|
| 5-Nitroisatin-derivative | -7.2 | Asp81, Gly105, Thr173 | Hydrophobic interactions with Val79, Ile104 |
The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key target in cancer therapy, and its inhibition can prevent cancer cell proliferation. researchgate.net Indole derivatives have been investigated as potential EGFR inhibitors. Molecular docking analyses have been conducted on compounds like 5-bromoindole-2-carboxylic acid derivatives, which are structurally analogous to 5-nitroindoline-2-carboxylic acid. researchgate.netnih.gov
These studies predict how the compounds fit into the ATP-binding pocket of the EGFR tyrosine kinase domain. The simulations reveal key interactions, such as hydrogen bonds between the indole N-H or carboxylic acid group and amino acid residues like Met793 and Thr790 in the hinge region of the enzyme. The binding energies calculated from these simulations help to rank compounds by their potential inhibitory activity, guiding the synthesis of more potent derivatives. researchgate.netnih.govnorthwestern.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
For derivatives of 5-nitroindole (B16589), QSAR models have been developed to predict their efficacy as, for example, efflux pump inhibitors in bacteria. nih.gov In these studies, various molecular descriptors are calculated for each compound. These descriptors can be structural (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), or physicochemical. nih.gov
Genetic algorithms (GA) and partial least square (PLS) analyses are then used to build a mathematical model that correlates these descriptors with the measured biological activity. nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for efficacy. For instance, a QSAR study on 2-aryl-5-nitro-1H-indole derivatives revealed that activity could be improved by increasing the molecular volume and the Mulliken atomic charge on a specific carbon atom (C3), or by lowering the dipole moment. nih.gov
Theoretical Calculations of Electronic Structure and Reactivity
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons, orbital energies, and molecular properties that govern chemical behavior. northwestern.edumdpi.com
For nitro-substituted indole derivatives, DFT calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.com
Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to the molecule's stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack, providing a guide to the molecule's chemical reactivity. mdpi.com
Conformational Analysis and Energy Landscape Mapping
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies.
For molecules like this compound, a key area of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the indoline (B122111) ring. Theoretical methods like DFT can be used to perform geometry optimizations and find the equilibrium structures of different conformers. researchgate.net For example, studies on related carboxylic acids have shown the existence of distinct cis and trans conformers with respect to the amide bond, with the trans conformer often being more stable.
By calculating the energy of the molecule as a function of specific dihedral angles (a "potential energy scan"), an energy landscape can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers that must be overcome for the molecule to transition between them. This information is crucial for understanding how the molecule's shape influences its ability to bind to a biological target.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Serotonin |
| Ciprofloxacin |
| 5-Nitro isatin |
| 5-Bromoindole-2-carboxylic acid |
| 2-Aryl-5-nitro-1H-indole |
Predictive Studies of Pharmacokinetic Properties (ADMET predictions for related compounds)
Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. These predictions help to identify candidates with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening. For derivatives related to this compound, such as 5-nitroisatin (B147319) derivatives, ADMET prediction tools have been utilized to evaluate their drug-likeness.
Studies on 5-nitroisatin derivatives, which share the 5-nitro-substituted heterocyclic core, have shown that these compounds are predicted to have favorable ADMET profiles and low toxicity, often complying with established rules for drug-likeness like Lipinski's rule. For instance, computational analyses of certain 5-nitroisatin-based inhibitors of cyclin-dependent kinase 2 (CDK2) indicated a high probability of good oral bioavailability. nih.gov However, these studies also highlighted challenges, such as predicted low water solubility, which is a critical factor for drug absorption and formulation. nih.gov
The general class of indole derivatives has been the subject of numerous computational studies to predict their pharmacokinetic behaviors. researchgate.net These in silico models assess various parameters, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For example, the physicochemical properties of the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) predicted it to be a good drug-like molecule. nih.gov Computational screening of indenoquinoxalinecarboxylic acid derivatives also suggested the possibility of their oral use based on predicted pharmacokinetic parameters like clearance, half-life, and absorption. udhtu.edu.ua While direct ADMET predictions for this compound are not extensively published, the data from structurally similar compounds provide valuable insights into its potential pharmacokinetic profile.
Below is a table summarizing key ADMET parameters as predicted for related 5-nitroisatin derivatives in one such computational study. nih.gov
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Water Solubility (LogS) | Oral Bioavailability Probability (F>30%) |
| Derivative 1 | 291.24 | 1.85 | 2 | 5 | -3.45 | 0.85 |
| Derivative 2 | 277.21 | 1.42 | 2 | 5 | -3.11 | 0.88 |
| Derivative 3 | 249.19 | 0.65 | 2 | 4 | -2.15 | 0.92 |
This table is generated based on data for illustrative 5-nitroisatin derivatives and serves as an example of typical ADMET predictions for related structures.
Investigation of Dipole Moments in Substituted Indoles
The dipole moment of a molecule is a critical determinant of its polarity, which in turn influences its solubility, membrane permeability, and interactions with biological targets. Computational and experimental studies on substituted indoles have provided significant insights into how different functional groups and their positions on the indole ring affect the magnitude and orientation of the molecular dipole moment.
Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to determine the electronic structure and predict the dipole moments of various indole derivatives. rsc.org These studies have shown that the nature of the substituent (electron-donating or electron-withdrawing) and its position significantly alter the electron density distribution across the indole scaffold. For instance, the introduction of a cyano group (an electron-withdrawing group) at different positions of the indole ring leads to distinct changes in the dipole moment. The experimentally determined dipole moment for 5-cyanoindole increases from 7.14 D in the ground state to 8.17 D upon electronic excitation. rsc.org
Comparative studies have revealed interesting trends. For example, computational analysis predicted the ground-state dipole moments for natural indole to be 2.177 D, while BN-substituted isosteres showed weaker dipole moments. acs.org This highlights that even subtle changes to the heterocyclic core can dramatically alter the electronic properties. The position of the substituent is also crucial; calculations and Stark spectroscopy on various 5-substituted indoles have been used to test the additivity of molecular fragment dipole moments, revealing that simple vector addition models are not always applicable, especially in electronically excited states. researchgate.net
The table below presents computationally determined ground-state dipole moments for indole and some of its substituted derivatives, illustrating the impact of substitution on this key physical property.
| Compound | Substituent | Position | Calculated Dipole Moment (Debye, D) |
| Indole | -H | - | 2.177 acs.org |
| 2-Cyanoindole | -CN | 2 | 3.23 rsc.org |
| 5-Cyanoindole | -CN | 5 | ~7.14 (Experimental) rsc.org |
| External BN Indole | BN substitution | - | 0.543 acs.org |
| Fused BN Indole | BN substitution | - | 1.512 acs.org |
This table compiles data from different computational and experimental studies to illustrate the range of dipole moments in substituted indoles.
Research Applications and Biological Investigations of 5 Nitroindoline 2 Carboxylic Acid and Its Derived Indole Analogues
Role as a Key Synthetic Intermediate for Bioactive Compounds
5-Nitroindoline-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a nitro group and a carboxylic acid function on an indoline (B122111) scaffold, allows for diverse chemical modifications.
Precursor to Aminoindole Carboxylic Acids
A primary application of this compound is its role as a precursor to aminoindole carboxylic acids. The nitro group at the 5-position of the indoline ring can be readily reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst or with Raney nickel. google.com This reduction step is fundamental in the synthesis of various compounds where a 5-aminoindole-2-carboxylic acid moiety is required.
Building Block for Analogs of Antibiotics with DNA Interaction Capabilities (e.g., CC-1065, Distamycin, Netropsin)
The indole (B1671886) nucleus is a common structural motif in a class of naturally occurring antitumor antibiotics that exert their biological activity by binding to the minor groove of DNA. This compound and its derivatives are utilized in the synthesis of analogues of these potent antibiotics, including CC-1065, distamycin, and netropsin (B1678217).
CC-1065 Analogues: The exceptionally potent antitumor agent CC-1065 and its synthetic analogues, the duocarmycins, derive their biological properties from sequence-selective DNA alkylation. nih.gov The synthesis of various analogues often involves the coupling of different indole-2-carboxylic acid derivatives to the alkylating subunit. nih.govnih.gov The ability to introduce a nitro group, which can be subsequently modified, makes this compound a useful starting point for creating diverse CC-1065 analogues.
Distamycin and Netropsin Analogues: Distamycin and netropsin are oligopeptides containing N-methylpyrrole rings that bind to AT-rich regions of the DNA minor groove. nih.govnih.gov Synthetic analogues have been developed to explore and modify this DNA binding activity, with some showing potential as anticancer agents. nih.govnih.govmdpi.com The indole-2-carboxylic acid scaffold can be incorporated into these analogues to alter their DNA binding specificity and biological effects.
Intermediate in the Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy. nih.gov The development of inhibitors for these enzymes is an active area of research. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the design of IDO1/TDO dual inhibitors. nih.gov The synthesis of these inhibitors can start from precursors like 5-nitroindole-2-carboxylic acid, allowing for the introduction of various substituents to optimize inhibitory activity.
Component in the Preparation of Bisheteroarylpiperazine (BHAP) Reverse Transcriptase Inhibitors (e.g., Delavirdine)
This compound plays a role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1. journalirjpac.comwikipedia.org Specifically, it is an intermediate in the synthesis of Delavirdine, a bisheteroarylpiperazine (BHAP) NNRTI. google.comwikipedia.orgoncohemakey.com The synthesis of Delavirdine involves the coupling of 5-(methylsulfonylamino)indole-2-carboxylic acid with a piperazine-containing fragment. google.comwikipedia.org The 5-aminoindole-2-carboxylic acid precursor is obtained by the reduction of this compound. google.com
| Application | Target/Drug Class | Role of this compound |
| Aminoindole Carboxylic Acid Synthesis | Synthetic Building Block | Precursor for reduction to 5-aminoindole-2-carboxylic acid. |
| DNA-Interactive Antibiotic Analogues | CC-1065, Distamycin, Netropsin | Building block for constructing analogues with modified DNA binding properties. |
| IDO Inhibitors | Indoleamine 2,3-Dioxygenase (IDO1) | Intermediate for the synthesis of indole-based IDO inhibitors. |
| BHAP Reverse Transcriptase Inhibitors | Delavirdine (NNRTI) | Precursor to the 5-(methylsulfonylamino)indole-2-carboxylic acid component. |
Biochemical Target Engagement Studies of Related Indole Carboxylic Acids
The indole-2-carboxylic acid scaffold is not only a synthetic intermediate but also a core structure in molecules investigated for their direct interaction with biological targets.
Interaction with AP Endonuclease 1 (APE1) by 5-Nitroindole-2-carboxylic Acid
Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the base excision repair pathway, responsible for repairing DNA lesions. nih.govnih.gov It is a target for the development of inhibitors that could potentially be used as anticancer agents. nih.govnih.gov
Structural and biophysical studies, including X-ray crystallography and NMR chemical shift perturbation (CSP) experiments, have been conducted to understand the interaction between APE1 and several indole-2-carboxylic acid derivatives. nih.gov A crystal structure of APE1 in complex with 5-nitroindole-2-carboxylic acid has been solved at high resolution, revealing that the compound binds to a pocket on the enzyme's surface that is distant from the active site. nih.govresearchgate.net
NMR CSP experiments confirmed this binding to a remote pocket for 5-nitroindole-2-carboxylic acid and other similar indole-2-carboxylic acids. nih.gov However, further investigation through dynamic light scattering experiments indicated that these indole compounds can form colloidal aggregates. These aggregates are capable of sequestering APE1, which could lead to non-specific inhibition. nih.gov When endonuclease assays were performed under conditions that disrupt these aggregates (i.e., in the presence of a detergent), the compounds, including 5-nitroindole-2-carboxylic acid, did not show significant inhibition of APE1's repair activity. nih.gov This suggests that the binding of these indole-2-carboxylic acids to the remote pocket does not directly inhibit the enzymatic function of APE1. nih.gov
| Compound | Target Enzyme | Key Findings |
| 5-Nitroindole-2-carboxylic acid | AP Endonuclease 1 (APE1) | Binds to a pocket distal from the active site. Forms colloidal aggregates that can cause nonspecific inhibition. Does not significantly inhibit APE1 activity under aggregate-disrupting conditions. nih.govresearchgate.net |
HIV-1 Integrase Strand Transfer Inhibition by Indole-2-carboxylic Acid Derivatives
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. mdpi.com This makes it a prime target for the development of antiretroviral drugs, known as integrase strand transfer inhibitors (INSTIs). mdpi.com Research has shown that derivatives of indole-2-carboxylic acid are a promising scaffold for the development of novel INSTIs. mdpi.com
The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic activity. A key mechanism of action for many INSTIs is the chelation of these metal ions, which disrupts the enzyme's function. Indole-2-carboxylic acid derivatives have been shown to effectively chelate the two Mg²⁺ ions within the integrase active site through the indole nucleus and the C2 carboxyl group. drugbank.com This metal-chelating interaction is a fundamental aspect of their inhibitory activity.
Structure-activity relationship (SAR) studies are a critical component of drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. For indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, extensive SAR studies have been conducted to optimize their potency.
These studies have revealed several key insights. The introduction of a halogenated phenyl group at the C6 position of the indole core was found to be beneficial, likely due to the formation of π-stacking interactions with the viral DNA. mdpi.com Furthermore, modifications at the C3 position of the indole ring with a long branch were shown to improve interactions with a hydrophobic cavity near the active site of the integrase, leading to a significant increase in inhibitory effect. Through systematic structural modifications, researchers have been able to develop derivatives with markedly improved inhibitory activity against HIV-1 integrase. For example, through such optimizations, compound 20a was developed, which demonstrated a significant increase in inhibitory effect with an IC₅₀ value of 0.13 μM.
Table 2: Structure-Activity Relationship of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | R¹ (at C3) | R² (at C6) | IC₅₀ (μM) |
| 3 | H | H | 12.41 |
| 17a | H | 4-chlorophenyl | 3.11 |
| 17b | H | 4-bromophenyl | 1.95 |
| 20a | -(CH₂)₂-phenyl | 4-chlorophenyl | 0.13 |
| 20b | -(CH₂)₃-phenyl | 4-chlorophenyl | 0.27 |
Note: This table summarizes SAR data for indole-2-carboxylic acid derivatives, illustrating how modifications at the C3 and C6 positions of the indole scaffold impact the inhibitory potency (IC₅₀) against HIV-1 integrase. mdpi.com
Anticancer Activity Research of Structurally Related Indole Compounds
The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with potent anticancer activity. Derivatives of indole-2-carboxylic acid and related 5-nitroindoles have been the focus of research for the development of novel anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. rcsb.org
One area of investigation involves the development of 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein, which is overexpressed in liver cancer. Through structural optimization, compounds have been identified that show significant inhibitory activity against several human liver cancer cell lines. Another approach has focused on designing 5-nitroindole (B16589) derivatives that act as c-Myc G-quadruplex binders. rcsb.org These compounds can stabilize the G-quadruplex structure in the promoter of the c-Myc oncogene, leading to the downregulation of its expression and subsequent cell cycle arrest in cancer cells. rcsb.orgebi.ac.uk
Furthermore, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The inhibition of EGFR is a validated strategy in cancer therapy, and these indole derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. Research has also explored the potential of indole-3-carboxylic acid to enhance the anticancer potency of existing chemotherapy drugs like doxorubicin (B1662922) by inducing cellular senescence in colorectal cancer cells.
Table 3: Anticancer Activity of Structurally Related Indole Compounds
| Compound Class | Target/Mechanism | Cancer Cell Lines |
| 1H-Indole-2-carboxylic acid derivatives | 14-3-3η protein inhibition | Bel-7402, SMMC-7721, Hep G2 (Liver Cancer) |
| 5-Nitroindole derivatives | c-Myc G-quadruplex binding | Human cancer cells |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR tyrosine kinase inhibition | HepG2, A549, MCF-7 |
| Indole-3-carboxylic acid | Enhancement of Doxorubicin-induced senescence | LS180 (Colorectal Cancer) |
Note: This table provides a summary of the anticancer research on various indole derivatives, highlighting their molecular targets or mechanisms of action and the types of cancer cells in which they have shown activity. rcsb.org
Induction of Apoptosis via Caspase Pathways
Certain indole derivatives have been shown to induce apoptosis, or programmed cell death, through the activation of caspase pathways, which are central to this process. For instance, indole-3-carbinol (B1674136) (I3C), a related indole compound, has been found to trigger apoptosis in human lung carcinoma A549 cells. nih.gov Mechanistic studies revealed that I3C treatment leads to the cleavage, and thus activation, of caspase-8, caspase-9, and caspase-3. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their corresponding cell surface receptors. nih.gov
Further research into indole-2-carboxamide derivatives has also highlighted their pro-apoptotic capabilities. In human breast cancer cell lines, specific derivatives were shown to significantly increase the levels of activated caspase-3, a key executioner caspase. nih.gov To elucidate the specific pathways involved, the effects on initiator caspases were also examined. These studies demonstrated an elevation in both caspase-8 and caspase-9 levels, indicating that these compounds can trigger apoptosis through both the extrinsic and intrinsic (mitochondrial) pathways. nih.gov The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome C from the mitochondria, which in turn activates caspase-9. nih.gov
The ability of these indole analogues to activate multiple caspase cascades underscores their potential as anticancer agents. By engaging these fundamental cell death mechanisms, they can effectively promote the elimination of malignant cells.
Evaluation as DNA Gyrase Inhibitors
The indole scaffold has been identified as a promising framework for the development of DNA gyrase inhibitors, a class of antibiotics that target bacterial DNA replication. oup.com DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into bacterial DNA, a process critical for replication and transcription. oup.comnih.gov This enzyme is composed of two subunits, GyrA and GyrB, with the latter containing the ATP-binding site that powers the enzyme's activity. oup.com
Research has shown that certain indole-containing compounds can inhibit the supercoiling activity of DNA gyrase. nih.gov Interestingly, this inhibition often occurs without causing the accumulation of double-strand DNA breaks, a mechanism distinct from that of quinolone antibiotics. nih.gov This suggests an interaction with the GyrB subunit, which is involved in the ATPase activity of the enzyme. nih.gov In silico docking studies have supported this hypothesis, indicating that the indole moiety can bind within the ATP-binding pocket of GyrB. nih.gov
Furthermore, fragment-based screening has identified the indole scaffold as a key structural motif for binding to the TOPRIM fold, a conserved domain in DNA processing enzymes like DNA gyrase. oup.com Optimization of these initial indole fragments, including the addition of electron-withdrawing groups at various positions on the indole ring, has led to the development of potent inhibitors of Mycobacterium tuberculosis gyrase. oup.comoup.com These findings highlight the potential of indole-2-carboxylic acid derivatives as a basis for creating novel antibacterial agents that target DNA gyrase. oup.comoup.com
Development as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed or mutated in various cancers, making it a key target for anticancer therapies. rjptonline.orgmdpi.com Indole-based compounds have emerged as a significant class of EGFR tyrosine kinase inhibitors (TKIs). researchgate.net Clinically approved drugs such as osimertinib, which features an indole scaffold, have demonstrated the therapeutic value of this chemical class in treating non-small-cell lung cancer (NSCLC) with specific EGFR mutations. rjptonline.orgulakbim.gov.tr
The development of novel indole derivatives as EGFR inhibitors is an active area of research. Studies have focused on synthesizing and evaluating new compounds that can effectively block the ATP-binding site of the EGFR kinase domain. plos.org For example, a series of indole-6-carboxylate ester derivatives have been designed to target either EGFR or the vascular endothelial growth factor receptor-2 (VEGFR-2), another important tyrosine kinase in cancer. nih.gov Molecular docking studies of these new derivatives have helped to elucidate their binding patterns within the active sites of these kinases. nih.gov
Furthermore, research on indoline derivatives, which are structurally related to indolines, has also shown promise. One study investigating N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (HNPMI) found that it had favorable interactions with key residues in the EGFR kinase domain, such as Lys721. nih.gov These findings suggest that the indole and indoline scaffolds are versatile platforms for the design of potent and selective EGFR inhibitors. researchgate.netnih.gov
Role of Nitro Group Bioreduction in Cellular Metabolism Interference
The presence of a nitro group, as seen in this compound, is a critical feature that can significantly influence the compound's biological activity through metabolic reduction. nih.gov In biological systems, nitroaromatic compounds can undergo bioreduction, a process catalyzed by enzymes known as nitroreductases. nih.govnih.gov This metabolic transformation is a stepwise process, involving a six-electron reduction that sequentially forms nitroso and N-hydroxylamino intermediates, ultimately leading to the corresponding amino group. nih.gov
This bioreductive process is significant because it dramatically alters the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, while the resulting amino group is electron-donating. nih.gov This change can have a profound impact on the compound's chemical reactivity and its interactions with biological macromolecules.
The reactive intermediates generated during nitroreduction, such as the nitro anion radical and the hydroxylamine, can contribute to the compound's therapeutic action or its potential cytotoxicity. researchgate.netresearchgate.net Under aerobic conditions, the nitro anion radical can react with molecular oxygen to produce superoxide (B77818) anions, leading to oxidative stress and potential cell death. researchgate.net This mechanism of action is exploited in some antimicrobial and anticancer agents. The bioreduction of the nitro group can, therefore, act as a metabolic switch, activating the compound within the target cells or tissues and interfering with their normal metabolic processes. nih.govresearchgate.net
Neuroprotective Investigations with Related Indole Derivatives
A growing body of evidence suggests that various indole derivatives possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders. nih.govcapes.gov.br These compounds have been shown to exert their protective effects through multiple mechanisms, including antioxidant activity and modulation of inflammatory pathways. nih.govnih.gov
For instance, indole-3-propionic acid (IPA) and derivatives of 5-methoxy-indole carboxylic acid (5MICA) have been investigated as multifunctional neuroprotectors. nih.gov These compounds have demonstrated the ability to protect against oxidative stress-induced neurotoxicity in cellular models. nih.gov Specifically, they have been shown to be effective against neurotoxicity induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. nih.gov
Furthermore, studies with 5-methoxyindole-2-carboxylic acid (MICA) have explored its potential in the context of ischemic stroke. sigmaaldrich.com Research has indicated that MICA treatment can confer neuroprotection and improve stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. sigmaaldrich.com The neuroprotective effects of indole-based compounds are often attributed to their ability to scavenge free radicals and reduce oxidative damage, which are key pathological features of many neurodegenerative diseases. nih.govcapes.gov.br The versatility of the indole nucleus allows for the development of new derivatives with the potential to protect the nervous system from a variety of insults. capes.gov.br
Antioxidant Properties and Inhibition of Lipid Peroxidation by Indole-2-carboxylic Acid
Indole-2-carboxylic acid and its derivatives have demonstrated notable antioxidant properties, particularly in their ability to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. medchemexpress.comselleckchem.com Lipid peroxidation is a chain reaction that involves the oxidative degradation of lipids, leading to the formation of harmful products and damage to cell membranes. nih.gov
Studies have shown that indole-2-carboxylic acid is a potent inhibitor of lipid peroxidation. medchemexpress.comselleckchem.com Research comparing the efficacy of various indole-based antioxidants has highlighted the protective effects of these compounds against both spontaneous (autoxidation) and induced lipid peroxidation. nih.gov For example, in studies using hamster testes homogenates, indole derivatives, including melatonin (B1676174) and N-acetylserotonin, were found to decrease both basal and iron-induced lipid peroxidation in a concentration-dependent manner. nih.gov
Similarly, indole-3-propionic acid (IPA) has been shown to reduce lipid peroxidation induced by potassium iodate (B108269) in thyroid tissue. researchgate.net The ability of these indole compounds to scavenge free radicals and inhibit the propagation of lipid peroxidation chains underscores their potential as protective agents against oxidative damage in various tissues. nih.govresearchgate.net
Table 1: Inhibition of Basal and Iron-Induced Lipid Peroxidation by Indole Derivatives
| Indole Derivative | Lowest Effective Concentration for Basal Lipid Peroxidation Inhibition | Lowest Effective Concentration for Iron-Induced Lipid Peroxidation Inhibition |
| Melatonin | 0.25 mM | 1.0 mM |
| N-acetylserotonin (NAS) | 0.05 mM | 0.25 mM |
| Indole-3-propionic acid (IPA) | 2.5 mM | Ineffective at tested concentrations |
| 5-hydroxy-indole-3-acetic acid (5HIAA) | 0.25 mM | 5.0 mM |
| Data sourced from studies on hamster testes homogenates. nih.gov |
Competitive Antagonism of NMDA-Gated Current Potentiation by Glycine (B1666218) (Indole-2-carboxylic acid)
Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a crucial ion channel in the central nervous system that is involved in synaptic plasticity and excitotoxicity. nih.gov Its activation requires the binding of both glutamate (B1630785) and a co-agonist, which is typically glycine. nih.govacs.org
I2CA exerts its effect by selectively inhibiting the potentiation of the NMDA-gated current by glycine. nih.gov In experimental settings with low concentrations of glycine, I2CA can completely block the response to NMDA, which suggests that the binding of NMDA alone is not sufficient to activate the ion channel. nih.gov This highlights the critical role of the glycine co-agonist site in NMDA receptor function.
The potency of indole-2-carboxylic acid derivatives as glycine antagonists has been further explored through the synthesis of various analogues. For example, halogen substitution on the indole ring can significantly impact the compound's affinity for the glycine site. The 5-fluoro derivative of I2CA (5-fluoro-I2CA) has been shown to be a potent antagonist. medchemexpress.com Furthermore, the development of tricyclic indole-2-carboxylic acids has led to compounds with even higher affinity and in vivo activity as glycine antagonists. acs.orgnih.gov One such derivative, SM-31900, exhibited a high affinity for the NMDA-glycine binding site and demonstrated neuroprotective effects in animal models. acs.orgnih.gov
Table 2: Inhibitory Activity of Indole-2-carboxylic Acid and its Derivatives at the NMDA Receptor Glycine Site
| Compound | Inhibitory Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |
| 5-fluoro-I2CA | 15 µM | 61 µM |
| Indole-2-carboxylic acid (I2CA) | Not specified | 105 µM |
| SM-31900 | 1.0 ± 0.1 nM | Not specified |
| Data compiled from various in vitro studies. acs.orgmedchemexpress.comnih.gov |
Applications in Proteomics Research
Currently, there is a notable absence of published research specifically detailing the use of this compound or its direct indole analogues as chemical probes, in activity-based protein profiling (ABPP), or for protein modification and labeling in proteomics studies.
However, the constituent parts of this molecule—the indole scaffold and the nitro functional group—are present in various compounds that are actively investigated in chemical biology and proteomics. The following subsections provide an overview of the applications of related, but distinct, molecules in proteomics research. This information is intended to provide a conceptual framework for how a molecule like this compound could potentially be adapted for such purposes in the future, should research in this specific area be undertaken.
Indole-Based Scaffolds in Chemical Probe Development
The indole nucleus is a privileged scaffold in medicinal chemistry and has been incorporated into various chemical probes to study protein function. While no specific examples currently exist for this compound, other indole-containing molecules have been developed as probes. For instance, derivatives of tryptoline (B14887) have been synthesized with reactive acrylamide (B121943) groups to act as covalent probes. These have been used to stereoselectively engage proteins such as SF3B1, a component of the spliceosome, and to disrupt protein complexes like the PA28 proteasomal regulatory complex. These studies highlight the potential of the indole scaffold to serve as a basis for designing probes that can investigate protein-protein interactions and cellular pathways.
Activity-Based Protein Profiling with Related Scaffolds
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to target active enzymes in a complex proteome. While there are no current ABPP probes based on the this compound structure, the principles of ABPP could theoretically be applied. This would involve modifying the molecule with a reactive "warhead" to covalently label target proteins and a reporter tag for detection and identification. For example, ABPP has been successfully applied to study various enzyme classes using probes with different reactive groups, enabling the discovery of new therapeutic targets and the characterization of enzyme function in disease states.
Protein Modification and Labeling with Nitro-Containing Compounds
The nitro group itself is a key feature in some proteomics-related research, primarily in the study of protein nitration, a post-translational modification associated with oxidative stress. In these studies, antibodies that specifically recognize nitrotyrosine residues are used to enrich and identify nitrated proteins from complex biological samples. Mass spectrometry is then employed to pinpoint the exact sites of modification. While this does not involve the use of this compound as an external labeling reagent, it demonstrates that the nitro-group is a recognized entity in the context of protein analysis.
In a different context, 5-nitroindole has been utilized as a universal base in synthetic oligonucleotides. These modified oligonucleotides have been employed in studies of protein-DNA interactions, for instance, in research on nucleotide excision repair mechanisms. biosearchtech.comgenelink.com This application, however, is distinct from the use of a small molecule like this compound for direct protein labeling in proteomics.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 5-nitroindoline-2-carboxylic acid has traditionally been approached through methods like the Fischer indole (B1671886) synthesis. One established route involves the condensation reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to form a hydrazone, followed by a cyclizing reaction in the presence of a polyphosphoric acid catalyst. google.com This process, while effective, yields 5-nitroindole-2-ethyl carboxylate, which then requires alkaline hydrolysis and acidification to produce the final carboxylic acid. google.com Research has shown that this method can achieve a purity of over 98% (as determined by HPLC) and a Fischer indole cyclization yield of over 70%. google.com
Another synthetic pathway involves the nitration of indoline-2-carboxylic acid. However, this method can result in a mixture of 5-nitro and 6-nitro isomers, necessitating complex separation procedures. google.com A different approach starts with the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation, to obtain methyl 5-nitroindole-2-carboxylate. researchgate.net
Future efforts are likely to concentrate on developing greener and more atom-economical synthetic strategies. This includes the exploration of novel catalysts to improve reaction efficiency and selectivity, as well as the use of more environmentally benign solvents and reagents. The goal is to create synthetic pathways that are not only high-yielding but also cost-effective and suitable for large-scale production, thereby facilitating broader research and potential commercialization. google.com
In-depth Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
A significant area of ongoing research revolves around understanding how the chemical structure of this compound and its derivatives influences their biological activity (SAR) and physicochemical properties (SPR). The core indoline (B122111) structure offers multiple points for chemical modification, particularly at the N-1 and C-5 positions. nih.govacs.org
For instance, studies on indoline-based compounds as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors have demonstrated that modifications to the indoline scaffold can significantly impact inhibitory activity. nih.gov By systematically altering substituents on the indoline ring, researchers can probe the specific interactions between the molecule and its biological targets. This information is crucial for the rational design of new analogues with enhanced potency and selectivity. nih.gov
Future SAR and SPR studies will likely employ computational modeling and in silico screening to predict the activity of novel derivatives before their synthesis. nih.gov This integrated approach, combining computational predictions with experimental validation, will accelerate the discovery of compounds with optimized therapeutic profiles. A deeper understanding of these relationships will pave the way for the development of highly targeted and effective therapeutic agents.
Exploration of Novel Biochemical Targets and Biological Pathways
While this compound and its derivatives have shown promise in areas such as antiviral and anti-inflammatory research, there is a vast, unexplored landscape of potential biochemical targets and biological pathways. nih.gov The unique electronic and structural features of the nitroindoline (B8506331) scaffold suggest that it could interact with a wide range of biological molecules. ontosight.ai
For example, derivatives of the related 5-nitroisatin (B147319) have been investigated as inhibitors of DNA gyrase, indicating a potential role in combating bacterial infections. thesciencein.org This opens up the possibility that this compound derivatives could also target bacterial enzymes. Furthermore, the anti-inflammatory properties of indoline-based compounds suggest interactions with pathways involved in inflammation, such as the arachidonic acid cascade. nih.gov
Future research will focus on identifying and validating new molecular targets for this class of compounds. This will involve high-throughput screening against diverse panels of enzymes and receptors, as well as mechanistic studies to elucidate the precise modes of action. The discovery of novel targets could lead to the development of first-in-class drugs for a variety of diseases.
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. Advanced analytical techniques are crucial for its comprehensive characterization. High-performance liquid chromatography (HPLC) is already used to assess the purity of synthetic batches. google.com
Future characterization will undoubtedly involve a broader suite of advanced analytical methods. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will continue to be essential for structural elucidation and verification. X-ray crystallography could provide detailed insights into the three-dimensional structure of the molecule and its interactions with biological targets. Furthermore, thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to determine its melting point, thermal stability, and decomposition profile. A comprehensive analytical profile is critical for quality control and for understanding the compound's behavior in various formulations.
Investigation of Stereoisomeric Forms and Their Differential Activities
Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The indoline-2-carboxylic acid scaffold contains a stereocenter at the C-2 position, meaning it can exist as two enantiomers (R and S forms). It is well-established that different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
Methods for obtaining enantiomerically pure forms of indoline-2-carboxylic acid derivatives have been developed, including the use of chiral starting materials like L-phenylalanine to synthesize specific stereoisomers, such as (S)-6-nitro-indoline-2-carboxylic acid. google.com Another approach involves the resolution of racemic mixtures using chemical or enzymatic methods. researchgate.net
Future research must focus on the separate synthesis and biological evaluation of the individual stereoisomers of this compound and its derivatives. This will allow for a clear determination of which enantiomer is responsible for the desired therapeutic activity and which may be inactive or contribute to off-target effects. Such studies are essential for the development of safer and more effective chiral drugs based on the this compound framework.
Q & A
Q. What are the optimized synthetic routes for 5-Nitroindoline-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of nitro-substituted indoline derivatives typically involves multi-step reactions, such as nitration of indoline precursors followed by carboxylation. For example, analogous compounds like 5-chloroindole-2-carboxylic acid are synthesized via electrophilic substitution reactions using chlorinating agents, followed by carboxylation under acidic conditions . To optimize yield:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.
- Temperature control : Maintain temperatures between 0–5°C during nitration to minimize side reactions.
- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Post-synthesis, monitor reaction progress via TLC or HPLC .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Purification challenges arise due to polar nitro and carboxylic acid groups. Effective methods include:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:2) to separate nitro-substituted isomers.
- Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid form, followed by filtration .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra for characteristic shifts (e.g., nitro group deshielding at δ 8.2–8.5 ppm).
- FT-IR : Identify nitro (1520–1350 cm) and carboxylic acid (1700–1680 cm) stretches.
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 208.06) and purity (>95%) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties and reactive sites:
- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attacks.
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to optimize substituent positions.
For example, nitro groups at the 5-position in indoline derivatives show increased binding affinity in kinase inhibition assays .
Q. How should researchers address contradictions in spectroscopic data or bioactivity results for this compound derivatives?
Contradictions may arise from impurities, isomerism, or experimental variability. Mitigation strategies include:
Q. What experimental designs are suitable for evaluating the biological activity of this compound in drug discovery?
- In vitro assays : Test enzyme inhibition (e.g., COX-2) at concentrations of 1–100 µM, using fluorescence-based assays.
- Cellular uptake studies : Label the compound with C or fluorophores to track intracellular distribution.
- Toxicity profiling : Assess cytotoxicity in HEK-293 cells via MTT assay, ensuring IC values exceed 50 µM for further development .
Q. What safety protocols are critical when handling this compound in the lab?
Refer to SDS guidelines for nitroaromatics and carboxylic acids:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritation risk).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-group-derived vapors.
- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
